molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol

Cat. No. B3034352
CAS RN: 1600253-35-7
M. Wt: 126.2 g/mol
InChI Key: YEZCKLBQWBGJHB-UHFFFAOYSA-N
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Description

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a compound that can be associated with the family of bicyclic hexanes and alcohols. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bicyclic structures and alcohols, which can be useful in understanding the properties and synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol.

Synthesis Analysis

The synthesis of bicyclic compounds can be complex due to the strain in the ring structures. For example, the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters involves a base-promoted ring contraction, which is a method that could potentially be adapted for the synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol . Additionally, the use of allylsamarium bromide in cascade cyclization reactions to synthesize related bicyclic tertiary alcohols suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol would be expected to exhibit the characteristic features of bicyclic hexanes, such as ring strain and stereochemical complexity. The structure-related analysis of tetracyclo[10.2.2.01,10.04,9]hexadecane derivatives provides an example of how complex bicyclic systems can be characterized, including the use of crystallography to determine the arrangement of atoms in the solid state .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, often influenced by the ring strain present in their structures. The solvolysis of bicyclic sulfonates, for instance, demonstrates how these compounds can participate in reactions that lead to rearranged cations, a behavior that could be relevant to the reactivity of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of alcohols like 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol can be inferred from studies on similar compounds. For example, the extraction of alcohols from water using ionic liquids highlights the solubility and separation challenges associated with alcohols, which are likely to be relevant for the target compound as well . The phase behavior of alcohol/water systems and the use of Gibbs free energy models to predict liquid-liquid equilibrium behavior are also pertinent to understanding the properties of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .

Scientific Research Applications

Solvolysis Studies

Solvolyses studies of related bicyclohexyl compounds have provided valuable insights. For instance, Bentley et al. (1993) explored the solvolysis of tricyclo[3.1.0.0^2,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates, yielding diverse products and demonstrating complex reaction pathways in solvents like aqueous ethanol (Bentley, Norman, Gerstner, Kemmer, & Christl, 1993).

Synthesis of Substituted Compounds

Martínez et al. (1993) reported the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters, showcasing the chemical versatility and potential for creating novel compounds using bicyclohexyl frameworks (Martínez, Vilar, Barcina, Herrero, D. L. M. Cerero, Hanack, & Subramanian, 1993).

Conformational Studies

Jimeno et al. (2011) examined diverse bicyclo[3.1.0]hexane derivatives, highlighting their utility in locking specific molecular conformations. This is particularly useful in studying bioactive compounds and designing drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Chromatography and Separation Sciences

In the field of chromatography, Kunath, Theil, and Wagner (1994) utilized derivatives of bicyclo[3.1.0]hexane-1,4-diol for diastereomeric and enantiomeric separation, indicating the compound's potential in advanced separation techniques (Kunath, Theil, & Wagner, 1994).

Intramolecular Reactions

The work by Gallos, Koftis, and Koumbis (1994) on synthesizing enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose through intramolecular cyclopropanation underscores the compound's role in stereochemistry and molecular synthesis (Gallos, Koftis, & Koumbis, 1994).

Future Directions

The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol”, as well as its safety and hazards .

properties

IUPAC Name

1-(6-bicyclo[3.1.0]hexanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCKLBQWBGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2C1CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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